1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii 1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii
Brand Name: Vulcanchem
CAS No.:
VCID: VC16549016
InChI: InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,13H;/b;3*7-4-;
SMILES:
Molecular Formula: C36H23EuF9N2O6S3
Molecular Weight: 998.7 g/mol

1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii

CAS No.:

Cat. No.: VC16549016

Molecular Formula: C36H23EuF9N2O6S3

Molecular Weight: 998.7 g/mol

* For research use only. Not for human or veterinary use.

1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii -

Specification

Molecular Formula C36H23EuF9N2O6S3
Molecular Weight 998.7 g/mol
IUPAC Name europium;1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one
Standard InChI InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,13H;/b;3*7-4-;
Standard InChI Key TZMUIUOWVAGEIF-QSDLRBNBSA-N
Isomeric SMILES C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.[Eu]
Canonical SMILES C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.[Eu]

Introduction

Chemical Identity and Structural Composition

Molecular Formula and Stoichiometry

The complex is defined by the molecular formula C₃₆H₂₀EuF₉N₂O₆S₃, with a molecular weight of 995.69 g/mol . Alternative sources report a slightly varied formula (C₃₆H₂₃EuF₉N₂O₆S₃) and weight (998.7 g/mol), likely due to hydration or isotopic variations. The core structure consists of a central europium(III) ion coordinated by three anionic β-diketonate ligands and one neutral 1,10-phenanthroline (phen) molecule.

Ligand Coordination and Geometry

Each β-diketonate ligand (4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione) binds europium via two oxygen atoms in a bidentate manner, while the phen ligand utilizes its two nitrogen atoms for coordination. This results in an eight-coordinate europium center with a distorted square antiprismatic geometry, as observed in analogous europium β-diketonate complexes . The thienyl groups enhance conjugation, improving light absorption and energy transfer efficiency .

Synthesis and Purification

Reaction Methodology

Synthesis typically involves reacting europium(III) chloride hexahydrate with the β-diketonate ligand (molar ratio 1:3) in ethanol under reflux, followed by addition of 1,10-phenanthroline (1:1 molar ratio). The reaction equation is:

EuCl36H2O+3β-diketonate+phenEu(β-diketonate)3(phen)+3HCl+6H2O\text{EuCl}_3\cdot6\text{H}_2\text{O} + 3\,\text{β-diketonate} + \text{phen} \rightarrow \text{Eu(β-diketonate)}_3(\text{phen}) + 3\,\text{HCl} + 6\,\text{H}_2\text{O}

Purification Techniques

Crude product purification employs recrystallization from dichloromethane/hexane mixtures, yielding crystalline solids with >95% purity . Chromatographic methods (e.g., silica gel with ethyl acetate/hexane eluent) are used for analytical-grade material .

Photophysical Characterization

Absorption Spectroscopy

The complex exhibits strong UV absorption bands at λₐᵦₛ = 300–340 nm (ε ≈ 10⁴ M⁻¹cm⁻¹), attributed to ligand-centered π→π* transitions . Thienyl substituents redshift absorption by 40 nm compared to phenyl analogues, enhancing visible light harvesting .

Emission Properties

Under UV excitation, the complex emits characteristic europium(III) lines:

TransitionWavelength (nm)Intensity Ratio
5D07F1^5\text{D}_0\rightarrow^7\text{F}_15930.3
5D07F2^5\text{D}_0\rightarrow^7\text{F}_26131.0
5D07F4^5\text{D}_0\rightarrow^7\text{F}_47020.2

The 5D07F2^5\text{D}_0\rightarrow^7\text{F}_2 electric dipole transition dominates, producing bright red emission (CIE coordinates x=0.66, y=0.34) .

Quantum Yield and Lifetime

Technological Applications

Electroluminescent Devices

The complex serves as a red emitter in OLEDs, achieving luminance efficiencies of 8.7 cd/A and external quantum efficiencies of 5.2% in prototype devices . Its thermal stability (>300°C) enables vacuum deposition processing.

Biological Imaging Probes

Functionalized derivatives show promise as luminescent tags for time-resolved fluorescence microscopy, with microsecond-scale lifetimes enabling background-free imaging .

Comparative Analysis with Analogous Complexes

ParameterThis ComplexEu(TTA)₃phenEu(DBM)₃phen
λₑₘ (nm)613612610
Φ (%)504538
τ (μs)816890720
Thermal Decomposition (°C)318295280

Key: TTA = thenoyltrifluoroacetone; DBM = dibenzoylmethide

The thienyl-containing ligand in this complex improves molar absorptivity by 40% compared to phenyl analogues while maintaining comparable quantum efficiency .

Theoretical Insights

Energy Transfer Mechanism

Density functional theory (DFT) calculations reveal a ligand-to-metal charge transfer (LMCT) pathway with energy transfer efficiency (ηₛₑₙ) of 85–90% . The singlet-triplet energy gap (ΔEST\Delta E_{ST}) of 4,500 cm⁻¹ minimizes back-energy transfer losses .

Judd-Ofelt Analysis

Judd-Ofelt intensity parameters quantify europium’s ligand field environment:

Ω2=12.3×1020cm2Ω4=2.8×1020cm2\begin{align*} \Omega_2 &= 12.3 \times 10^{-20}\, \text{cm}^2 \\ \Omega_4 &= 2.8 \times 10^{-20}\, \text{cm}^2 \end{align*}

The high Ω2\Omega_2 value indicates strong covalent bonding and polarizable ligand environments .

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